molecular formula C15H22N6O3 B11782202 tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate

Cat. No.: B11782202
M. Wt: 334.37 g/mol
InChI Key: GMHDONCSODECBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate (CAS 1713713-96-2) is a chemical building block with a molecular formula of C15H22N6O3 and a molecular weight of 334.37 g/mol . This compound features a complex heterobicyclic system comprising a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core, which is linked to a piperidine ring that is further protected with a tert-butoxycarbonyl (Boc) group . The presence of this Boc-carbamate moiety makes it a crucial intermediate in synthetic and medicinal chemistry, particularly in the preparation of more complex molecules via deprotection to the free amine. The [1,2,4]triazolo[4,3-c]pyrimidine scaffold is of significant research interest due to its structural similarity to purine bases, allowing it to act as a core structure in the development of potential pharmaceutical agents. Researchers value this compound for exploring structure-activity relationships in drug discovery projects, which may target enzyme systems such as kinase inhibitors or other purine-binding receptors. This product is intended for research and development purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

tert-butyl N-[1-(3-oxo-2H-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H22N6O3/c1-15(2,3)24-14(23)17-10-4-6-20(7-5-10)11-8-12-18-19-13(22)21(12)9-16-11/h8-10H,4-7H2,1-3H3,(H,17,23)(H,19,22)

InChI Key

GMHDONCSODECBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=NNC(=O)N3C=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Aminotriazoles and Pyrimidine Derivatives

Aminotriazoles react with pyrimidine-based electrophiles under acidic or basic conditions to form the triazolopyrimidine ring. For example, heating 5-amino-1,2,4-triazole with 6-chloropyrimidin-4(3H)-one in acetic acid yields the triazolopyrimidinone core. This method aligns with historical approaches described by Bulow and Haas, but modern adaptations employ microwave irradiation or catalytic systems to enhance yields (70–85%).

Isomerization of Pyrazolo-Triazolo-Pyrimidine Precursors

Thermodynamic stabilization via isomerization is another viable pathway. For instance, heating pyrazolo[4,3-e][1,2,]triazolo[4,3-c]pyrimidine derivatives in ethanol with sodium acetate induces rearrangement to the more stable triazolo[1,5-c]pyrimidine isomer. This method, demonstrated in the synthesis of compound 3b , achieves near-quantitative conversion under mild conditions.

Carboxylic Acid ComponentAmine ComponentCoupling ReagentsSolventYieldReference
(R)-3-Boc-amino-4-arylbutanoic acidTriazolo-pyrazine derivativeEDC/HOBtCH₂Cl₂86%
Pyrimidinone-carboxylic acidBoc-piperidin-4-amineEDC/HOBtDMF71.8%

Nucleophilic Substitution on Halogenated Pyrimidinones

Halogenated triazolopyrimidinones (e.g., 7-chloro derivatives) undergo nucleophilic substitution with Boc-piperidin-4-amine in polar aprotic solvents. For instance, reacting 7-chlorotriazolo[4,3-c]pyrimidin-3(2H)-one with the amine in DMF at 60°C for 12 hours afforded the target compound in 78% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Dichloromethane (CH₂Cl₂) : Ideal for EDC/HOBt couplings at 0–25°C, minimizing side reactions.

  • DMF : Enhances solubility of polar intermediates in nucleophilic substitutions but requires careful water exclusion.

  • Ethanol/water mixtures : Facilitate isomerization reactions at reflux (80°C).

Catalytic and Stoichiometric Considerations

  • EDC/HOBt : A 1:1.2 ratio of carboxylic acid to coupling reagents maximizes amide formation while minimizing racemization.

  • Base additives : Triethylamine or DIPEA (2–3 equivalents) neutralize HCl byproducts in substitution reactions.

Key Intermediate: Boc-Protected Piperidin-4-Amine

The synthesis of tert-butyl piperidin-4-ylcarbamate is critical. A scalable route involves:

  • Boc protection of piperidin-4-amine with di-tert-butyl dicarbonate in toluene/water (pH 7), achieving 68% yield.

  • Crystallization from ethyl acetate/petroleum ether to enhance diastereomeric purity (95:5 ratio).

Challenges and Mitigation Strategies

Byproduct Formation in Coupling Reactions

  • Urea derivatives : Generated via EDC degradation; minimized by maintaining low temperatures (0–5°C) during reagent addition.

  • Diastereomerization : Controlled by using optically pure carboxylic acid precursors.

Purification of Polar Intermediates

  • Flash chromatography : Ethyl acetate/hexane gradients (3:7 to 7:3) resolve Boc-protected intermediates.

  • Recrystallization : Ethanol/water mixtures purify final products with >99% HPLC purity.

Industrial-Scale Considerations

The patent literature emphasizes cost-effective and safe processes :

  • Avoiding cryogenic conditions (e.g., using room-temperature diazotization).

  • Replacing hazardous reagents (e.g., sodium hydride) with aqueous NaOH for pH adjustments.

  • Thiourea-mediated thioetherification for introducing sulfur-containing side chains .

Chemical Reactions Analysis

tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily studied for its potential as a pharmaceutical agent. It serves as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases. Notably, compounds derived from this structure have shown promise in the development of inhibitors for Janus Kinase (JAK), which are crucial in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis .

Antiviral Applications

Recent studies have indicated that derivatives of this compound may also play a role in antiviral drug development. Research has focused on targeting the RNA-dependent RNA polymerase (RdRP) of influenza viruses, where modifications to the triazole-pyrimidine structure have shown efficacy in disrupting viral replication processes .

Case Studies

  • Study on Influenza A Virus : Compounds based on the triazolo-pyrimidine framework were synthesized and evaluated for their ability to inhibit the PA-PB1 heterodimerization in influenza A virus polymerase. The results indicated significant antiviral activity, suggesting that further exploration of similar compounds could yield effective antiviral agents .

Quality Control and Standardization

In addition to its pharmaceutical applications, tert-butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate can be utilized in quality control processes within pharmaceutical manufacturing. It can serve as a reference standard for analytical methods such as High-Performance Liquid Chromatography (HPLC), ensuring the purity and consistency of drug formulations .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Reference
tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate C₁₆H₂₄N₆O₃ (inferred) ~372.4 (calc.) Triazolo-pyrimidinone, piperidine-carbamate Not reported
tert-Butyl 5-(4'-aminobiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (145) C₂₅H₂₅N₅O₂ 493.2347 Pyrazolo-pyrimidine, biphenyl, pyridinylmethyl Kinase inhibition (implied)
(R)-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate C₂₁H₂₃F₆N₅O₃ 507.43 Triazolo-pyrazine, trifluoromethyl, fluorophenyl Not reported (pharma target)
tert-Butyl (4-((3-chlorobenzyl)carbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)carbamate C₂₄H₂₉ClN₆O₃ 484.97846 Pyrrolo-pyrimidine, chlorobenzyl, piperidine-carbamate Anticancer (implied)

Key Observations

Fluorinated derivatives (e.g., ) exhibit enhanced electronegativity and metabolic stability compared to non-fluorinated analogs .

Synthetic Strategies :

  • Carbamate-protected piperidine intermediates are common in multi-step syntheses. For example, and describe coupling reactions with trifluoroacetic acid or palladium catalysts to install aryl/heteroaryl groups .
  • The tert-butyl group in the target compound likely simplifies purification, as seen in analogous compounds .

Spectroscopic Characterization: $ ^1 \text{H} $-NMR shifts for the triazolo-pyrimidinone protons (δ 7–9 ppm) would differ from pyrrolo-pyrimidine derivatives (δ 6–8 ppm) due to ring-current effects . HRMS data (e.g., [M+H]$^+$ at m/z 493.2346 for Compound 145) confirm molecular formulas with <5 ppm error .

Biological Implications :

  • While the target compound lacks reported activity, structurally related pyrrolo-pyrimidines () and triazolo-pyrazines () are often explored as kinase inhibitors or anticancer agents .
  • The absence of electron-withdrawing groups (e.g., CF₃ in ) may reduce the target compound’s binding affinity to hydrophobic enzyme pockets .

Table 2: Physicochemical Properties

Property Target Compound Compound 145
LogP (calc.) ~1.5 ~3.2 ~2.8
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 5 7 6
Polar Surface Area (Ų) ~90 ~110 ~95

Biological Activity

tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a triazolo-pyrimidine moiety. Its structural formula can be represented as follows:

C14H20N4O2\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2

This structure contributes to its biological activity through various mechanisms.

1. Inhibition of Enzymatic Activity:
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that triazole derivatives can inhibit protein kinases, which are crucial in cancer progression and treatment .

2. Antiviral Activity:
The compound's structural features suggest potential activity against viral infections. Specifically, derivatives with similar scaffolds have shown inhibition against HIV reverse transcriptase . This suggests that this compound may exhibit antiviral properties.

3. Cytotoxicity and Selectivity:
In vitro studies have indicated that related compounds exhibit selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. For example, certain piperidinyl-triazole derivatives demonstrated reduced cytotoxicity with CC50 values exceeding 200 μM . This selectivity is crucial for developing effective anticancer agents.

Research Findings

A summary of key findings from recent studies on the biological activity of related compounds is presented in the table below:

Study Activity IC50/EC50 Values Mechanism
Study AAnti-HIVEC50 = 8.1 nMInhibition of reverse transcriptase
Study BCytotoxicityCC50 > 200 μMSelective targeting of cancer cells
Study CEnzyme InhibitionIC50 = 2.92 μMProtein kinase inhibition

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of triazole derivatives against HIV, a compound structurally similar to this compound exhibited significant inhibition against wild-type strains of HIV with an EC50 value of 8.1 nM . This highlights the potential for developing antiviral therapies based on this scaffold.

Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of piperidine-based triazole compounds on various cancer cell lines. The results indicated that these compounds showed promising anticancer activity with IC50 values indicating effective growth inhibition while demonstrating low toxicity to non-cancerous cells . This selectivity is vital for therapeutic applications.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and a triazolopyrimidinone precursor. A base like sodium hydride or potassium carbonate is often used to facilitate nucleophilic substitution or coupling reactions. For example, piperidine derivatives are functionalized with triazolopyrimidinone moieties via amidation or alkylation, followed by carbamate protection . Critical conditions include anhydrous environments, controlled temperatures (0–60°C), and inert atmospheres to prevent hydrolysis or oxidation.

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?

Structural confirmation relies on NMR (¹H, ¹³C, and 2D experiments), mass spectrometry (HRMS or LC-MS), and IR spectroscopy . For instance, the tert-butyl group’s characteristic singlet in ¹H NMR (~1.4 ppm) and carbamate carbonyl signals (~155 ppm in ¹³C NMR) are key identifiers. Purity is assessed via HPLC or UPLC with UV detection .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity in multi-step syntheses of this compound?

Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
  • Flow Chemistry: Continuous flow systems enhance reproducibility and reduce side reactions in sensitive steps like carbamate formation .
  • Purification Techniques: Use of silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed spectra (e.g., unexpected splitting in NMR) require:

  • Cross-Validation: Comparing data with structurally analogous compounds (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) .
  • Computational Modeling: DFT calculations to simulate NMR shifts or confirm stereochemistry .
  • Advanced MS/MS Fragmentation: To distinguish isobaric impurities or confirm regiochemistry .

Q. What biological targets are hypothesized for this compound based on structural analogs, and how are interactions studied?

The triazolopyrimidinone core suggests potential activity as a kinase inhibitor or G-protein-coupled receptor modulator , similar to triazine derivatives . Assays include:

  • Enzyme Inhibition Studies: Fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.
  • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) to track bioavailability in vitro .
  • Molecular Docking: Computational modeling against targets like PI3K or mTOR .

Q. How is the compound’s stability evaluated under varying conditions, and what degradation pathways are critical to monitor?

Stability studies involve:

  • Forced Degradation: Exposure to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
  • HPLC-MS Monitoring: Identification of degradation products (e.g., tert-butyl group hydrolysis to carboxylic acid) .
  • Kinetic Analysis: Arrhenius plots to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.